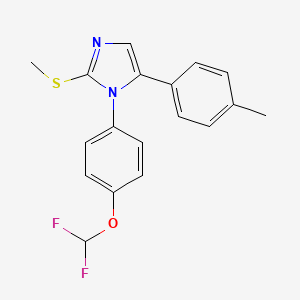

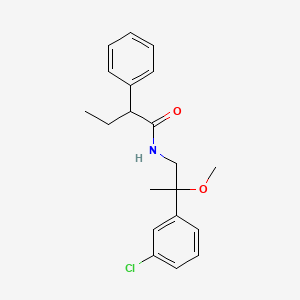

N1-(2-chlorobenzyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-chlorobenzyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide, also known as ABX-1431, is a novel small molecule that has gained attention for its potential therapeutic applications in neurological disorders. ABX-1431 is a selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a crucial role in the endocannabinoid system.

Scientific Research Applications

Polyamine Analogue-Induced Programmed Cell Death

A study discusses polyamine analogues, which share functional similarities with the compound , highlighting their role in inducing programmed cell death in cancer cells. This process involves the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) and suggests a potential application in developing antitumor agents (H. Ha, P. Woster, J. Yager, R. Casero, 1997).

Reactivity of Oxalamide-Based Carbenes

Research into the reactivity of oxalamide-based carbenes, compounds related to the structure of interest, has been explored for their ability to undergo various reactions, including cyclopropanation. This study provides insight into synthetic applications and the development of new materials or chemical intermediates (M. Braun, W. Frank, C. Ganter, 2012).

Novel Acid-Catalyzed Rearrangement for Synthesis

An innovative synthetic method involving acid-catalyzed rearrangement of certain oxiranes to produce oxalamides has been developed. This methodology hints at synthetic versatility and potential pharmaceutical applications by enabling the creation of diverse oxalamide derivatives (V. Mamedov, V. L. Mamedova, G. Z. Khikmatova, E. Mironova, D. Krivolapov, O. Bazanova, D. Chachkov, S. Katsyuba, I. Rizvanov, S. Latypov, 2016).

Selective Cyclooxygenase-2 Inhibitors

The development of selective COX-2 inhibitors demonstrates the importance of specific substituents, including fluorine atoms, for enhancing selectivity and potency. Such research indicates potential applications in designing anti-inflammatory drugs with improved safety profiles (Hiromasa Hashimoto, K. Imamura, J. Haruta, K. Wakitani, 2002).

Fluorogenic Assay Development

Studies on developing fluorogenic assays for detecting compounds like methylglyoxal suggest potential biochemical or diagnostic applications. These methodologies could be adapted for monitoring reactions involving N1-(2-chlorobenzyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide or related compounds in biological systems (F. Shaheen, A. Shmygol, N. Rabbani, Paul J Thornalley, 2014).

properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN2O2/c20-16-4-2-1-3-13(16)11-22-17(24)18(25)23-12-19(9-10-19)14-5-7-15(21)8-6-14/h1-8H,9-12H2,(H,22,24)(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIVPEWFGCDVRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-chlorobenzyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Tert-butyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2411993.png)

![1-(tert-butyl)-4-methyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2411994.png)

![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2411995.png)

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline](/img/structure/B2411996.png)

![1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-(furan-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2412004.png)

![3-(4-fluorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412007.png)

![5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B2412009.png)

![(2E)-4-{[6-acetyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2412011.png)

![(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol](/img/structure/B2412012.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2412013.png)